Several Schiff base metal complexes incorporating morpholine and salicylaldehyde moieties have demonstrated potent antibacterial and antifungal activities. [, ] This activity has been observed against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [, ] The presence of halogen substituents, like iodine, in the salicylidene moiety has been linked to enhanced antimicrobial potency. [, ]
Certain derivatives of 11H-Indolo[3,2-c]quinoline, a scaffold structurally related to the salicylidene morpholine motif, exhibit promising antiproliferative activities against cancer cell lines. [] Substituents at specific positions on this scaffold significantly influence potency and selectivity towards cancer cells. []
Copper(II) complexes of specific Schiff base ligands have shown potent urease inhibitory activity. [] This inhibition is particularly relevant in the context of developing new treatments for diseases associated with urease activity, such as peptic ulcers and gastritis. []
Dicopper(II) complexes of unsymmetrical dinucleating ligands incorporating morpholine and bromophenol units have been explored as models for the active site of type 3 copper proteins, specifically catechol oxidase. [] These model complexes provide valuable insights into the structural and electronic factors influencing catecholase activity. []
The synthesis of [11C]gefitinib, an EGFR-TK inhibitor, utilizes a morpholine-containing precursor molecule. [] This highlights the potential of incorporating morpholine moieties into radiolabeled compounds for positron emission tomography (PET) imaging applications. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9